N1,N2-Bis(4-hydroxy-2,6-dimethylphenyl)oxalamide
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Overview
Description
N1,N2-Bis(4-hydroxy-2,6-dimethylphenyl)oxalamide:
Preparation Methods
Synthetic Routes and Reaction Conditions: N1,N2-Bis(4-hydroxy-2,6-dimethylphenyl)oxalamide can be synthesized through the reaction of 4-hydroxy-2,6-dimethylaniline with diethyl oxalate. The reaction typically occurs under anhydrous conditions in an appropriate solvent, with heating or the use of a catalyst to facilitate the reaction .
Industrial Production Methods: In industrial settings, the synthesis of this compound follows similar principles but on a larger scale. The process involves the careful control of reaction conditions to ensure high yield and purity. The compound is then purified through recrystallization or other suitable methods .
Chemical Reactions Analysis
Types of Reactions: N1,N2-Bis(4-hydroxy-2,6-dimethylphenyl)oxalamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The compound can be reduced to form amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Electrophilic substitution reactions often use reagents like halogens (Cl2, Br2) or nitrating agents (HNO3).
Major Products:
Oxidation: Quinones.
Reduction: Amines.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
Chemistry: N1,N2-Bis(4-hydroxy-2,6-dimethylphenyl)oxalamide is used as an intermediate in organic synthesis, particularly in the preparation of complex molecules and polymers .
Biology and Medicine: In the pharmaceutical industry, this compound serves as an intermediate in the synthesis of various drugs. It is also explored for its potential antioxidant properties .
Industry: The compound is used in the production of pesticides and antimicrobial agents. Its antioxidant properties are utilized to prevent lipid peroxidation in certain products, thereby enhancing their stability and shelf life .
Mechanism of Action
The mechanism of action of N1,N2-Bis(4-hydroxy-2,6-dimethylphenyl)oxalamide involves its interaction with molecular targets through its hydroxyl groups. These groups can donate hydrogen atoms, thereby neutralizing free radicals and preventing oxidative damage. The compound’s ability to undergo electrophilic substitution also allows it to interact with various biological molecules, potentially altering their function .
Comparison with Similar Compounds
- N,N’-Bis(4-hydroxy-2,6-dimethylphenyl)oxamide
- N,N’-Bis(4-hydroxy-2,6-dimethylphenyl)ethanediamide
- Ethanediamide, N1,N2-bis(4-hydroxy-2,6-dimethylphenyl)-
Uniqueness: N1,N2-Bis(4-hydroxy-2,6-dimethylphenyl)oxalamide is unique due to its specific structure, which provides distinct antioxidant properties and reactivity. Its ability to undergo various chemical reactions makes it a versatile intermediate in both organic synthesis and pharmaceutical applications .
Properties
IUPAC Name |
N,N'-bis(4-hydroxy-2,6-dimethylphenyl)oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O4/c1-9-5-13(21)6-10(2)15(9)19-17(23)18(24)20-16-11(3)7-14(22)8-12(16)4/h5-8,21-22H,1-4H3,(H,19,23)(H,20,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VGDOSNKYJILNDC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1NC(=O)C(=O)NC2=C(C=C(C=C2C)O)C)C)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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